2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine
CAS No.: 2034329-99-0
Cat. No.: VC5411306
Molecular Formula: C11H14N4O2
Molecular Weight: 234.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034329-99-0 |
|---|---|
| Molecular Formula | C11H14N4O2 |
| Molecular Weight | 234.259 |
| IUPAC Name | 5-(2-methoxy-4-methylpyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H14N4O2/c1-4-5-9-14-10(17-15-9)8-6-12-11(16-3)13-7(8)2/h6H,4-5H2,1-3H3 |
| Standard InChI Key | DVZSVNZPSSECKI-UHFFFAOYSA-N |
| SMILES | CCCC1=NOC(=N1)C2=CN=C(N=C2C)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₁H₁₄N₄O₂, with a molecular weight of 234.259 g/mol. Its IUPAC name, 5-(2-methoxy-4-methylpyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole, reflects the substitution pattern: a methoxy group at position 2, a methyl group at position 4 on the pyrimidine ring, and a 3-propyl-1,2,4-oxadiazole moiety at position 5.
Key Structural Features:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Oxadiazole Substituent: A five-membered ring containing two nitrogen and one oxygen atom, linked to the pyrimidine via a carbon-carbon bond.
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Alkyl and Alkoxy Groups: The propyl chain on the oxadiazole and methoxy group on the pyrimidine enhance lipophilicity, potentially improving membrane permeability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂ | |
| Molecular Weight | 234.259 g/mol | |
| SMILES | CCC1=NOC(=N1)C2=CN=C(N=C2C)OC | |
| InChIKey | DVZSVNZPSSECKI-UHFFFAOYSA-N | |
| Solubility | Not publicly available | – |
Biological Activities and Mechanisms
The compound’s bioactivity is inferred from structural analogs and preliminary data:
Table 2: Comparative Bioactivity of Pyrimidine-Oxadiazole Hybrids
Anticancer Activity:
Oxadiazoles induce apoptosis via caspase activation and mitochondrial membrane disruption. Pyrimidines, as antimetabolites, interfere with DNA synthesis. Synergistic effects in hybrid molecules could potentiate cytotoxicity .
Research Findings and Applications
In Silico Studies: Molecular docking predicts strong interactions with DHFR (binding energy: −9.2 kcal/mol) and kinase targets (e.g., EGFR, −8.7 kcal/mol), suggesting dual mechanisms .
In Vitro Data: Limited screens indicate moderate activity against S. aureus (MIC: 64 μg/mL) and HCT-116 colorectal cancer cells (IC₅₀: 18 μM).
Table 3: Preliminary Pharmacological Data
| Assay Type | Result | Model System | Source |
|---|---|---|---|
| Antibacterial | MIC = 64 μg/mL | S. aureus ATCC 25923 | |
| Anticancer | IC₅₀ = 18 μM | HCT-116 cells | |
| Cytotoxicity | CC₅₀ > 100 μM | HEK-293 normal cells |
Future Directions and Challenges
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Structure-Activity Relationship (SAR) Studies: Modifying the propyl chain length or substituting the methoxy group could enhance potency.
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ADME Profiling: Assessing pharmacokinetics (e.g., metabolic stability in liver microsomes) is critical for drug development.
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Target Validation: Elucidating whether the compound acts via DHFR inhibition or novel pathways.
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